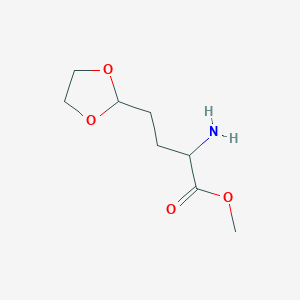

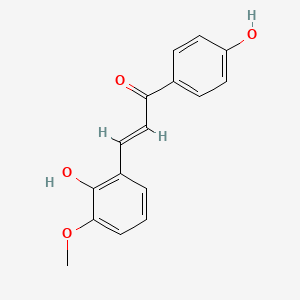

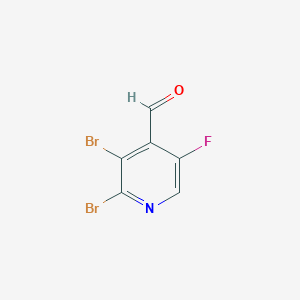

![molecular formula C12H10N4O B1436479 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 54738-75-9](/img/structure/B1436479.png)

1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Vue d'ensemble

Description

“1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound containing a pyrazolopyrimidine core . This compound is part of a class of nitrogen-containing heterocycles that are widely distributed in nature and are related to purines . Pyrazolopyrimidines are considered as privileged core skeletons in biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves an intermolecular condensation reaction of aminocyanopyrazole through refluxing in formic acid . The resulting compound is then heated in phosphorus oxychloride . This process is part of a broader class of reactions known as ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of this compound is related to the structure of purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings . In silico docking of a derivative of this compound demonstrated that it forms two hydrogen bonds with Ala213 and Pro214, in addition to seven hydrophobic interactions .

Chemical Reactions Analysis

The chemical reactions involving this compound are part of a broader class of reactions involving pyrazolopyrimidines . These reactions often involve the formation of new heterocyclic derivatives .

Applications De Recherche Scientifique

Cancer Treatment: Protein Kinase Inhibition

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promise as protein kinase inhibitors in cancer therapy . These compounds can selectively inhibit protein kinases, which are crucial for cell growth, differentiation, migration, and metabolism. By targeting these enzymes, such derivatives can exert anticancer effects through various mechanisms, potentially offering a more selective approach compared to conventional chemotherapy.

Anticancer Drug Design

The structural similarity of pyrazolo[3,4-d]pyrimidin-4-one to purines makes it a valuable scaffold in medicinal chemistry. Modifications of this core structure have led to the development of novel compounds with higher selectivity and potency as anticancer agents . The design of these derivatives often involves structure-activity relationship studies to optimize their therapeutic potential.

Synthetic Pathways for Anticancer Agents

Researchers have developed synthetic pathways to construct pyrazolo[3,4-d]pyrimidin-4-one derivatives. These methods include the synthesis of key intermediates followed by cyclization reactions to form the desired pyrimidine ring . Such synthetic strategies are crucial for producing novel compounds for further biological evaluation.

Biological Activity Profiling

The pyrazolo[3,4-d]pyrimidin-4-one core is a versatile structure that can be modified to produce compounds with a range of biological activities. Studies have focused on profiling these activities to identify potential applications in treating various diseases beyond cancer, such as inflammatory and neurological disorders .

Molecular Targeted Therapies

Molecular targeted therapies represent a significant advancement in cancer treatment. Pyrazolo[3,4-d]pyrimidin-4-one derivatives can be designed to target specific receptors and signaling pathways involved in tumor growth, offering a strategy to develop drugs with fewer side effects and improved efficacy .

Enzyme Inhibition for Metabolic Disorders

Beyond oncology, pyrazolo[3,4-d]pyrimidin-4-one derivatives have the potential to inhibit enzymes involved in metabolic disorders. By targeting key enzymes, these compounds could provide therapeutic benefits for conditions like diabetes and obesity .

Development of Selective Kinase Inhibitors

The quest for selective kinase inhibitors is ongoing, and pyrazolo[3,4-d]pyrimidin-4-one derivatives are at the forefront of this research. Their ability to inhibit specific kinases with minimal off-target effects makes them candidates for the development of next-generation kinase inhibitors .

Chemical Biology Tools

In chemical biology, pyrazolo[3,4-d]pyrimidin-4-one derivatives can serve as tools to probe biological systems. They can help elucidate the role of protein kinases in various cellular processes, aiding in the understanding of disease mechanisms and the identification of new therapeutic targets .

Mécanisme D'action

Target of Action

The primary target of 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood .

Mode of Action

1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one acts as an antagonist to the MCHR1 receptor . By binding to this receptor, it inhibits the actions of MCH, leading to changes in food intake and mood regulation .

Biochemical Pathways

The compound’s interaction with the MCHR1 receptor affects the biochemical pathways related to food intake and mood regulation . .

Result of Action

The molecular and cellular effects of 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one’s action are primarily related to its antagonistic effect on the MCHR1 receptor . This leads to changes in food intake and mood regulation . .

Orientations Futures

Pyrazolopyrimidines, including “1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, have received great attention due to their biological and pharmacological activities . Future research may focus on further exploring the therapeutic potential of these compounds, including their potential as antiviral, antimicrobial, antitumor, and anti-inflammatory agents .

Propriétés

IUPAC Name |

1-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNSZGRPBAHKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

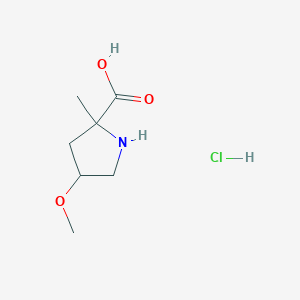

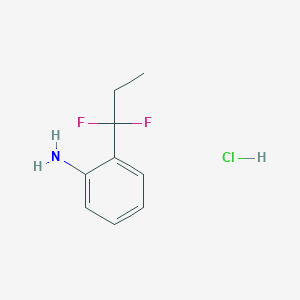

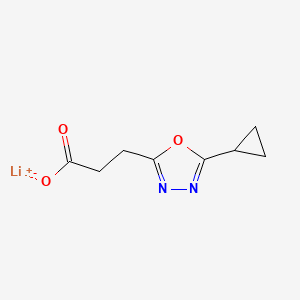

![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)

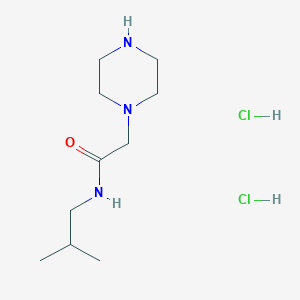

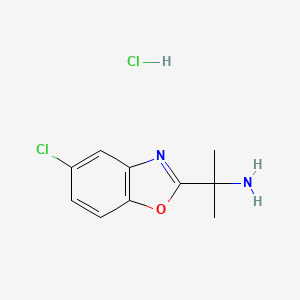

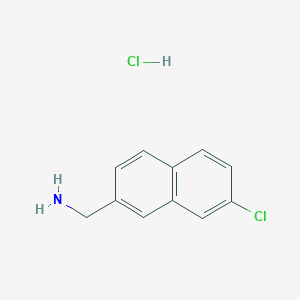

![2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436415.png)

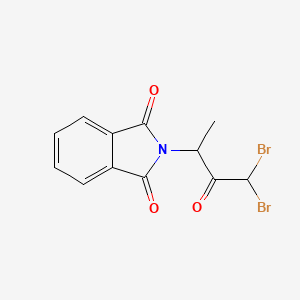

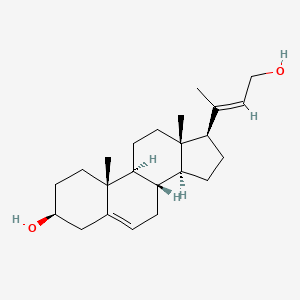

![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)